Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C16H22N2O2. It is known for its unique bicyclic structure, which includes an amino group and a carboxylic acid ester.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c17-13-9-14-7-4-8-15(10-13)18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2 |
InChI Key |
NGAGLLKONFYUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Introduction of the amino group: The amino group is introduced through a substitution reaction.
Esterification: The carboxylic acid group is esterified with benzyl alcohol to form the benzyl ester.
Chemical Reactions Analysis
Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester can be compared with similar compounds such as:
Exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester: This compound has a methylamino group instead of an amino group, which can affect its reactivity and biological activity.
Exo-3-Hydroxy-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester:
The uniqueness of Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
